molecular formula C25H27ClN2O5 B266839 5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B266839
M. Wt: 470.9 g/mol
InChI Key: YNOYWTFZZVINNY-LNVKXUELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the Pyrrol-2-one Core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the 2-chlorophenyl Group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the 4-methoxyphenylcarbonyl Group: This can be done through an acylation reaction.

    Incorporation of the Morpholin-4-yl Propyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems to enhance reaction efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-chlorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets

Properties

Molecular Formula

C25H27ClN2O5

Molecular Weight

470.9 g/mol

IUPAC Name

(4Z)-5-(2-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C25H27ClN2O5/c1-32-18-9-7-17(8-10-18)23(29)21-22(19-5-2-3-6-20(19)26)28(25(31)24(21)30)12-4-11-27-13-15-33-16-14-27/h2-3,5-10,22,29H,4,11-16H2,1H3/b23-21-

InChI Key

YNOYWTFZZVINNY-LNVKXUELSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4Cl)/O

SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4Cl)O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=CC=C4Cl)O

Origin of Product

United States

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